![molecular formula C13H12ClN3O3 B1377830 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1400540-35-3](/img/structure/B1377830.png)
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Overview
Description
The compound “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a chlorophenyl group indicates that it has a phenyl ring (a variant of benzene) with a chlorine atom attached. The ethyl and carboxylate groups are common in organic chemistry and biochemistry, often involved in reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the chlorophenyl group, and the ethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .
Chemical Reactions Analysis
1,2,4-Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, we can expect that it would be a solid under standard conditions, with its solubility in different solvents depending on the polarity of the molecule .
Scientific Research Applications
Antiviral Activity
Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate: derivatives have been explored for their potential as antiviral agents. The indole nucleus, which is structurally similar to the triazole ring, has shown significant promise in inhibiting the replication of various RNA and DNA viruses . This suggests that triazole derivatives could be synthesized and tested for their efficacy against a broad range of viral pathogens.
Antimalarial Activity
The fight against malaria could benefit from the development of triazole derivatives. Indole-based compounds have been effective in combating Plasmodium species, and triazole analogs could potentially be engineered to target the parasite’s life cycle.
Each of these applications represents a unique field of study where “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” could have significant scientific and therapeutic implications. Further research and development are necessary to fully understand and harness the potential of these compounds. The information provided is based on the structural and functional similarities with indole derivatives, which share a common aromatic heterocyclic structure with triazole compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBWVNWFBULNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.